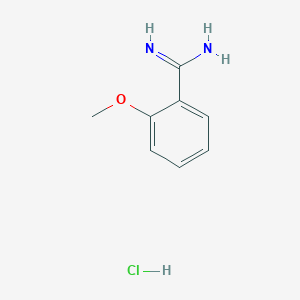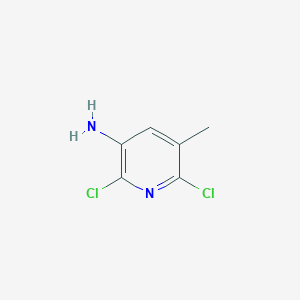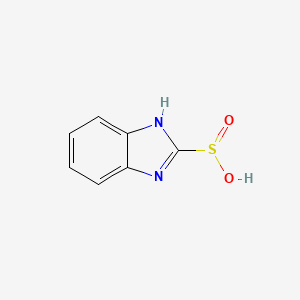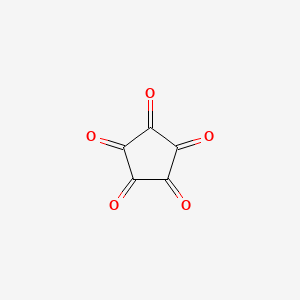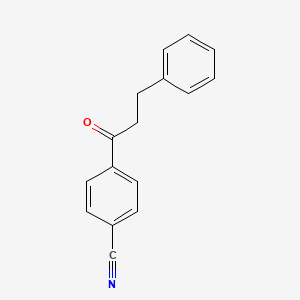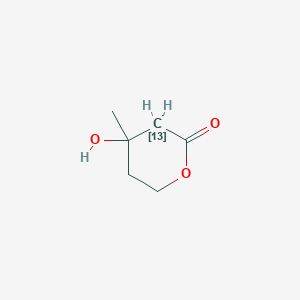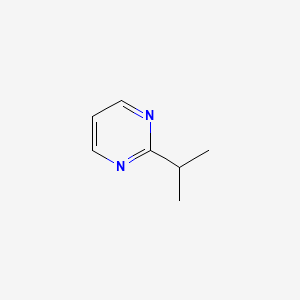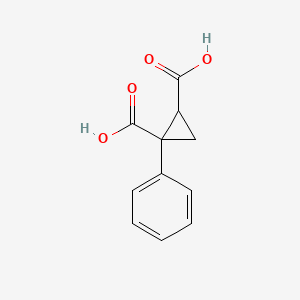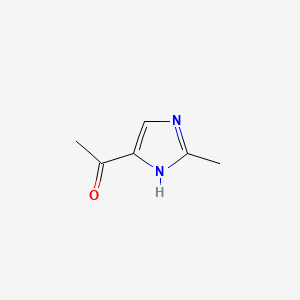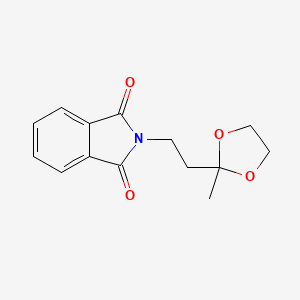
3-乙基吡咯烷-3-基甲胺
描述
Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound featuring a pyrrolidine ring substituted with an ethyl group and a methylamine group
Synthetic Routes and Reaction Conditions:
Route 1: One common synthetic route involves the reaction of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride to form ethyl-pyrrolidine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group.
Route 2: Another method involves the reductive amination of pyrrolidin-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
- Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency.
Types of Reactions:
Oxidation: Ethyl-pyrrolidin-3-ylmethyl-amine can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Ethyl-pyrrolidin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Target of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, depending on their structure and the specific target .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, depending on their structure and target .
Result of Action
Pyrrolidine derivatives have been found to have a variety of effects, depending on their structure and target .
生化分析
Biochemical Properties
Ethyl-pyrrolidin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with varying degrees of potency . The interaction between ethyl-pyrrolidin-3-ylmethyl-amine and COX-2 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.
Cellular Effects
Ethyl-pyrrolidin-3-ylmethyl-amine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of signaling molecules such as Akt, a key player in cell survival and proliferation pathways . By binding to Akt, ethyl-pyrrolidin-3-ylmethyl-amine can alter its phosphorylation status, thereby affecting downstream signaling events. This modulation can lead to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, the compound’s interaction with COX-2 results in enzyme inhibition, while its binding to Akt can modulate the enzyme’s activity . These interactions are crucial for the compound’s biological effects, as they influence key cellular processes such as inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl-pyrrolidin-3-ylmethyl-amine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to ethyl-pyrrolidin-3-ylmethyl-amine may lead to changes in cell viability and function, depending on the compound’s stability and degradation products . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ethyl-pyrrolidin-3-ylmethyl-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . For example, high doses of pyrrolidine derivatives have been associated with neurotoxicity and other adverse outcomes in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety of the compound.
Metabolic Pathways
Ethyl-pyrrolidin-3-ylmethyl-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl-pyrrolidin-3-ylmethyl-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound may interact with P-glycoprotein (P-gp), an efflux transporter expressed in the blood-brain barrier, affecting its distribution in the brain . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl-pyrrolidin-3-ylmethyl-amine’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria could impact cellular energy metabolism and apoptosis. Understanding the subcellular localization of ethyl-pyrrolidin-3-ylmethyl-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
相似化合物的比较
Pyrrolidine: A simpler analog without the ethyl and methylamine substitutions.
N-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Pyrrolidin-3-ylmethyl-amine: Lacks the ethyl substitution.
Uniqueness: Ethyl-pyrrolidin-3-ylmethyl-amine is unique due to the presence of both ethyl and methylamine groups, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its utility in synthetic and medicinal chemistry compared to simpler analogs.
属性
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMHUKZYMREQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542097 | |
| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91187-83-6 | |
| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


